7-Deshydroxypyrogallin-4-carboxylic acid
Description
7-Deshydroxypyrogallin-4-carboxylic acid is a phenolic compound derivative with the molecular formula C₁₂H₈O₆ and a molecular mass of 248.0323–248.0343 . It has been identified in plant extracts, including Holigarna arnottianavia leaves and Thai herbal antiplasmodial preparations, using liquid chromatography-mass spectrometry (LC-MS) . Structurally, it is characterized by a pyrogallin backbone (trihydroxybenzene) with a carboxylic acid substituent at the 4-position and a deshydroxy modification at the 7-position. This configuration distinguishes it from simpler phenolic acids like gallic acid or ellagic acid derivatives.
Properties
Molecular Formula |
C12H8O6 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18) |
InChI Key |
XCSLJQFPTAZKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C(=O)C=C(C=C21)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-deshydroxypyrogallin-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method involves the hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) to form the corresponding carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 7-Deshydroxypyrogallin-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid.
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).
Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-deshydroxypyrogallin-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain tyrosine phosphatases, such as Shp2, by binding to their active sites . This inhibition can modulate various signaling pathways, including the Erk, Stat3, and Smad pathways, thereby affecting cellular processes such as differentiation and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound belongs to the broader class of phenolic acids, which are widely studied for their antioxidant, anti-inflammatory, and antimicrobial properties. Below, we compare its structural and physicochemical properties with similar compounds identified in the same studies.
Table 1: Structural and Physicochemical Comparison of 7-Deshydroxypyrogallin-4-Carboxylic Acid and Analogues
Key Observations:
Structural Complexity :
- This compound is less complex than ellagitannins like 1-O-Galloylpedunculagin (C₄₁H₂₈O₂₆) but more hydroxylated than methylated derivatives such as 3,4-O-Dimethylgallic acid .
- Unlike Dihydroferulic acid 4-O-glucuronide, it lacks a glucuronide moiety, which typically enhances water solubility and metabolic stability .
Mass and Retention Time: The compound’s mass (~248 Da) places it between smaller phenolic acids (e.g., 3,4-O-Dimethylgallic acid at 198 Da) and mid-sized glycosides (e.g., Aureusidin 6-O-glucoside at 448 Da) . Retention times vary significantly across studies due to differences in chromatographic conditions .
In contrast, compounds like 1-O-Galloylpedunculagin (a known ellagitannin) are well-documented for antioxidant and antiparasitic activities .
Research Findings and Implications
- Natural Occurrence : The compound is cataloged in phytochemical databases (ID: 7501350) and has been isolated from diverse plant species, underscoring its role in plant secondary metabolism .
- Analytical Challenges : Discrepancies in reported masses (248.0323 vs. 248.0343) may arise from variations in ionization techniques or instrument calibration during LC-MS analysis .
- Potential Applications: While its bioactivity remains understudied, structural analogs like gallic acid derivatives are exploited in nutraceuticals and pharmaceuticals, suggesting avenues for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
